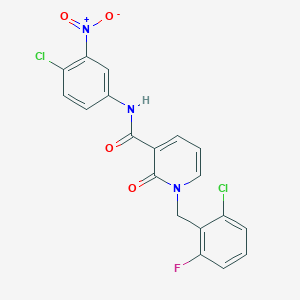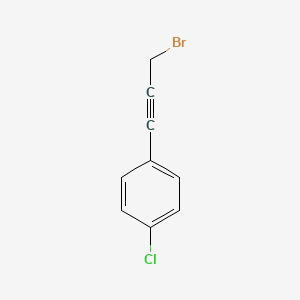
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzene
概要
説明
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzene, also known as 4-chloro-1-bromoprop-1-ynylbenzene, is a synthetic aromatic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a building block for the synthesis of more complex molecules, and as a starting material for the synthesis of various compounds. This compound has been studied extensively in the past few decades, with research focusing on its synthesis methods, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
科学的研究の応用
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a building block for the synthesis of more complex molecules, and as a starting material for the synthesis of various compounds. It is also used in the synthesis of polymers, dyes, and pharmaceuticals. Additionally, this compound has been used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and imidazoles.
作用機序
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene is an electrophilic aromatic substitution reagent. It reacts with electron-rich aromatic compounds to form substitution products. The reaction is initiated by the addition of the bromine-chlorine mixture to the aromatic compound, followed by the addition of the alkyne. The reaction is then completed by the formation of a carbon-carbon bond between the alkyne and the aromatic compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene have not been extensively studied. However, some studies have suggested that this compound has antioxidant and anti-inflammatory properties. Additionally, this compound has been found to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene has several advantages and limitations when used in laboratory experiments. The main advantage is that it is a relatively inexpensive and readily available reagent. Additionally, it is easy to use and can be used to synthesize a variety of compounds. However, this compound is highly flammable and must be handled with caution. Additionally, the reaction of this compound with electron-rich aromatic compounds can produce toxic byproducts.
将来の方向性
There are several potential future directions for research involving 1-(3-Bromo-prop-1-ynyl)-4-chloro-benzeneromoprop-1-ynylbenzene. First, further research could be conducted to explore the biochemical and physiological effects of this compound. Additionally, research could be conducted to investigate the potential applications of this compound in medicine and industry. Furthermore, research could be conducted to develop more efficient synthesis methods for this compound. Finally, research could be conducted to investigate the potential toxicity of this compound and develop methods to reduce its toxicity.
特性
IUPAC Name |
1-(3-bromoprop-1-ynyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGQPCNDWQQVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-prop-1-ynyl)-4-chloro-benzene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(2-(pyridin-3-yl)piperidin-1-yl)ethanone](/img/structure/B2392902.png)
![2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone](/img/structure/B2392903.png)
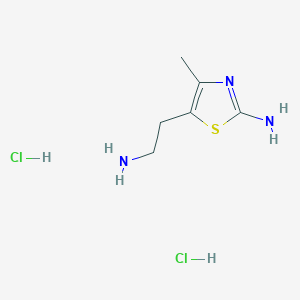
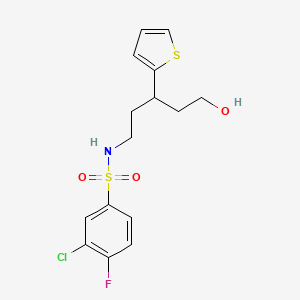
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2392913.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2392914.png)
![4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392915.png)
![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392916.png)

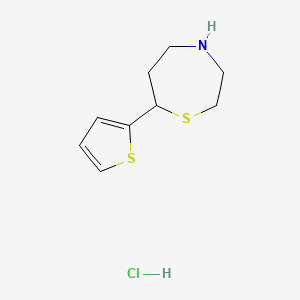

![1-(benzo[d]isoxazol-3-yl)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2392920.png)
